1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine
Description
Properties
IUPAC Name |
1-(4-bromo-5-chlorothiophen-2-yl)sulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO2S2/c9-6-5-7(14-8(6)10)15(12,13)11-3-1-2-4-11/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZWJMPTHNRBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(S2)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the sulfonylation of pyrrolidine with a sulfonyl chloride derivative of 4-bromo-5-chloro-2-thiophene. The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of pyrrolidine, including those with thienyl substituents, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds incorporating the pyrrolidine structure have been evaluated for their activity against lung (A549), colon (HCT-116), and breast (MCF-7) cancer cells, demonstrating varying degrees of effectiveness . The mechanisms of action often involve interference with cell cycle progression and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation.
2. Enzyme Inhibition
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine has also been investigated for its potential as an enzyme inhibitor. Pyrrolidine derivatives are known to modulate the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, which are relevant in treating conditions like glaucoma and Alzheimer's disease . The sulfonyl group enhances binding affinity to target enzymes, making these compounds valuable in drug development.
3. Antimicrobial Properties
Research has shown that certain pyrrolidine derivatives possess antimicrobial properties, effective against a range of bacterial strains. The incorporation of thienyl groups can enhance these effects, making the compound a candidate for further development as an antibacterial agent .
Materials Science Applications
1. Photophysical Properties
The structural features of this compound contribute to its photophysical properties, making it suitable for applications in materials science. Compounds with similar scaffolds have been explored as potential fluorophores and in organic light-emitting diodes (OLEDs) due to their ability to emit light upon excitation . This opens avenues for developing advanced materials in optoelectronics.
Synthetic Chemistry Applications
1. Versatile Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various transformations, enabling the synthesis of more complex molecules. For example, the sulfonyl group can be utilized in nucleophilic substitution reactions to introduce diverse functionalities .
2. Combinatorial Chemistry
The compound's ability to participate in combinatorial chemistry makes it a valuable scaffold for generating libraries of new compounds. Researchers can modify the pyrrolidine core and thienyl substituents systematically to explore structure-activity relationships (SAR) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The bromo and chloro substituents on the thienyl ring may enhance the compound’s binding affinity to its targets, leading to increased potency . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Aromatic Ring : The thienyl ring in the target compound introduces sulfur into the aromatic system, which may enhance π-π stacking interactions compared to phenyl-based analogs. Thienyl rings also exhibit distinct electronic properties due to sulfur’s electronegativity .
- Substituent Effects : Bromo and chloro groups in the target compound increase molecular weight and lipophilicity (logP ~2.8 estimated) compared to methoxy (logP ~1.9) or hydroxyl (logP ~1.2) substituents. This could improve blood-brain barrier penetration but reduce aqueous solubility .
- Biological Relevance : SB269970 (phenyl-based) acts as a 5-HT₇ receptor antagonist, modulating cAMP/CREB signaling . The target compound’s thienyl group may alter receptor binding kinetics due to steric and electronic differences.
Research Findings and Hypotheses
- Metabolic Stability : Halogenation typically reduces metabolic degradation by cytochrome P450 enzymes, suggesting the target compound may have a longer half-life than hydroxylated analogs like SB269970 .
- Target Selectivity : Thienyl sulfonamides have shown selectivity for kinase inhibitors in preclinical studies, differing from phenyl-based analogs that target GPCRs like 5-HT₇ .
Biological Activity
1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₉BrClNO₂S₂
- Molar Mass : 330.65 g/mol
- CAS Number : 259137-98-9
The biological activity of this compound is primarily attributed to its sulfonyl group, which can interact with various proteins, potentially inhibiting their functions. The structure allows for enhanced membrane penetration, which may increase bioavailability and efficacy in targeting specific cellular pathways. The compound's unique arrangement suggests it could modulate enzyme activities or receptor binding, although precise molecular pathways are still under investigation .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These derivatives have been explored as potential biochemical probes in the development of new antimicrobial agents .
Anticancer Properties
Recent studies have highlighted the cytotoxic potential of related pyrrolidine derivatives against various cancer cell lines. For instance, derivatives synthesized from similar structures demonstrated selective cytotoxicity against A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines using MTT assays. Notably, compounds 7h and 7k showed significant inhibitory activity on cell cycle progression and tubulin polymerization .
Case Studies
- Cytotoxicity Assessment : In a study evaluating the anticancer activity of synthesized pyrrolidine derivatives, several compounds were found to exhibit selective cytotoxicity against multiple cancer cell lines. The results suggest that structural modifications can enhance biological activity and selectivity .
- Biochemical Probing : The sulfonyl group in the compound has been investigated for its role in biochemical probing, indicating potential applications in drug discovery and development .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing sulfonylpyrrolidine derivatives like 1-[(4-Bromo-5-chloro-2-thienyl)sulfonyl]pyrrolidine?
- Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidine with a halogenated thienyl sulfonyl chloride. For example, analogous compounds (e.g., SB-269970, a 5-HT7 antagonist) are synthesized via nucleophilic substitution under anhydrous conditions using dichloromethane or THF as solvents, with triethylamine as a base to scavenge HCl . The halogenated thienyl group may require protection/deprotection strategies to avoid side reactions.
Q. How can researchers confirm the structural identity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify pyrrolidine ring protons (δ 1.8–3.5 ppm) and sulfonyl/thienyl groups (δ 6.5–7.5 ppm for aromatic protons). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (e.g., [M+H]+ for C₉H₁₀BrClNO₂S₂). X-ray crystallography, as demonstrated for 1-[(2-nitrophenyl)sulfonyl]pyrrolidine, provides definitive stereochemical validation .
Advanced Research Questions
Q. What strategies optimize the purification of this compound given its halogenated thienyl substituents?
- Methodological Answer : Halogenated thienyl groups increase hydrophobicity, complicating purification. Use gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization in polar aprotic solvents like DMF/water. For analogs like 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves similar challenges .
Q. How do bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of Br and Cl activates the thienyl ring for Suzuki-Miyaura or Buchwald-Hartwig couplings . For example, 5-bromo-2-thienyl derivatives undergo palladium-catalyzed couplings with aryl boronic acids at 80–100°C . Steric hindrance from the pyrrolidine sulfonyl group may require tailored ligands (e.g., XPhos) .
Q. What in vitro assays are suitable for evaluating its biological activity, based on structural analogs?
- Methodological Answer : Sulfonylpyrrolidines are often screened for ion channel modulation (e.g., L-type calcium channels) or GPCR antagonism (e.g., 5-HT7 receptors). For example, SB-269970, a structurally related antagonist, is tested in radioligand binding assays (³H-LSD displacement) and functional cAMP assays .
Q. How can computational modeling predict its binding affinity to target proteins?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of homologous receptors (e.g., 5-HT7 receptor PDB: 5X6Z). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes. For stereoselective analogs like the diltiazem derivative, computational models correlate enantiomeric preference with experimental IC₅₀ values .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?
- Methodological Answer : Discrepancies in NMR shifts may arise from unexpected tautomerism or impurities. Re-examine reaction conditions (e.g., trace moisture causing hydrolysis) and characterize by-products via LC-MS. For crystallographic validation, compare experimental data with DFT-calculated structures, as done for 1-[(2-nitrophenyl)sulfonyl]pyrrolidine .
Q. What experimental controls are critical when assessing its stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
